molecular formula C12H15NO B13597176 3-(1-Methylindolin-5-yl)prop-2-en-1-ol

3-(1-Methylindolin-5-yl)prop-2-en-1-ol

Katalognummer: B13597176
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: GPNYLMLRBOSQQR-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylindolin-5-yl)prop-2-en-1-ol typically involves the reaction of 1-methylindole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the final product’s quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methylindolin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(1-Methylindolin-5-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(1-Methylindolin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole: The parent compound of 3-(1-Methylindolin-5-yl)prop-2-en-1-ol, known for its wide range of biological activities.

    1-Methylindole: A closely related compound with similar structural features.

    3-(5-Substituted-1H-indol-3-yl)prop-2-en-1-one: Another indole derivative with potential anticancer effects

Uniqueness

This compound is unique due to its specific structural features and the presence of both indole and propargyl alcohol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H15NO/c1-13-7-6-11-9-10(3-2-8-14)4-5-12(11)13/h2-5,9,14H,6-8H2,1H3/b3-2+

InChI-Schlüssel

GPNYLMLRBOSQQR-NSCUHMNNSA-N

Isomerische SMILES

CN1CCC2=C1C=CC(=C2)/C=C/CO

Kanonische SMILES

CN1CCC2=C1C=CC(=C2)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.